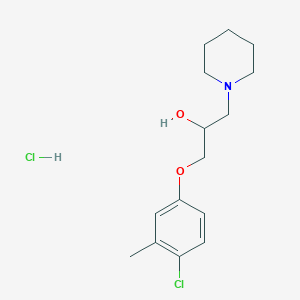
1-(4-Chloro-3-methylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chloro-3-methylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride, also known as Carvedilol, is a beta-blocker medication used to treat heart failure and high blood pressure. It was first approved by the FDA in 1995 and has since become a widely used medication in the medical field.
Scientific Research Applications
Structure Analysis and Synthesis
Two crystal forms of paroxetine hydrochloride, a compound structurally related to the requested chemical, have been analyzed to understand their crystalline forms and implications for pharmaceutical applications. These analyses provide insights into the structural properties of related compounds, highlighting their potential in drug development and formulation (Yokota, Uekusa, & Ohashi, 1999).
Biological Activities
Synthesis efforts on compounds structurally related to "1-(4-Chloro-3-methylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride" have explored their potential antidepressant activity. For instance, derivatives of SSRI benzene propanamine have been synthesized and evaluated for antidepressant activities, showing fluoxetine-like antireserpine and anorexigenic activity (Kiran Kumar et al., 2004). This indicates the relevance of structural analogs in discovering new therapeutic agents.
Growth-Promoting Activity
The synthesis and evaluation of 1-alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidin-4-ols, which share a similar synthetic pathway with the requested compound, have demonstrated significant growth-promoting activity. These compounds were found to increase the productivity of beetroot seeds and potatoes by approximately 20%, suggesting potential agricultural applications (Omirzak et al., 2013).
Antimicrobial and Antiradical Activity
Research on halogen-bearing phenolic chalcones and their corresponding bis Mannich bases, which are structurally related to the requested compound, has shown marked cytotoxic potencies and selective toxicity towards tumors, indicating potential for anticancer drug development. Although these compounds exhibited low inhibition potency toward certain enzyme isoforms, their selective toxicity suggests that with further molecular modifications, they could become more effective as enzyme inhibitors or anticancer agents (Yamali et al., 2016).
properties
IUPAC Name |
1-(4-chloro-3-methylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2.ClH/c1-12-9-14(5-6-15(12)16)19-11-13(18)10-17-7-3-2-4-8-17;/h5-6,9,13,18H,2-4,7-8,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZMXTZPLKMKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN2CCCCC2)O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

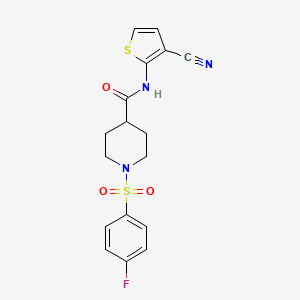
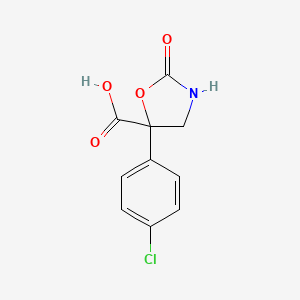
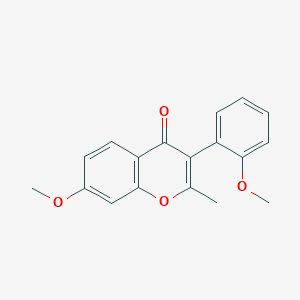
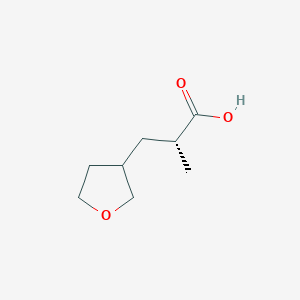

![5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2610742.png)
![6-(1H-1,2,4-triazol-1-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2610747.png)
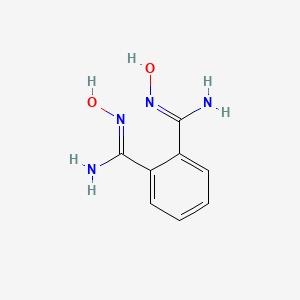

![N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2610752.png)
![1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2610754.png)
![butyl 4-(2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2610755.png)

![6-[(3-Chloro-4-methylphenyl)sulfonyl]-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2610757.png)